1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzyl group attached to a brominated benzo[d][1,2,3]triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-1H-benzo[d][1,2,3]triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the benzyl group.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-bromo-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The bromine atom and the triazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1H-benzo[d][1,2,3]triazole:
1-Benzyl-4-chloro-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-benzyl-4-bromobenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-11-7-4-8-12-13(11)15-16-17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMHEVMEZBTEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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